molecular formula C7H6ClFN2O B3059064 2-Amino-4-chloro-6-fluorobenzamide CAS No. 940054-52-4

2-Amino-4-chloro-6-fluorobenzamide

Cat. No.: B3059064
CAS No.: 940054-52-4
M. Wt: 188.59
InChI Key: FLUQFTOEORJHGR-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzamide (B126) Derivatives in Contemporary Chemical Research

The importance of halogenated benzamide derivatives in the scientific landscape is multifaceted. They are recognized for their broad-ranging pharmacological potential, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of halogens into the benzamide framework allows for the fine-tuning of a molecule's physicochemical properties, leading to enhanced biological efficacy and target specificity.

Halogenated benzamides serve as fundamental building blocks in the synthesis of more complex molecules. researchgate.net Their robust chemical nature and the ability to undergo various chemical transformations make them ideal starting materials for the construction of a wide array of chemical entities. In the field of medicinal chemistry, these scaffolds are integral to the development of novel therapeutic agents. For instance, substituted benzamides have been investigated as potent enzyme inhibitors, targeting carbonic anhydrases and acetylcholinesterase, which are implicated in various diseases. nih.gov Furthermore, the benzamide backbone is a key component in the design of foldamers, which are oligomers that adopt well-defined, predictable conformations in solution, mimicking the secondary structures of proteins. scispace.com

Halogenation also affects the conformation of benzamide derivatives. For example, the presence of a fluorine atom at the ortho-position can lead to the formation of intramolecular hydrogen bonds with the amide proton, influencing the planarity of the molecule. nih.govsci-hub.se The size and lipophilicity of the halogen atom also play a crucial role in determining the molecule's ability to cross biological membranes and bind to target proteins. The "like dissolves like" principle suggests that the solubility of halogenated benzamides is dependent on the polarity of the solvent, with better solubility in solvents of similar polarity. solubilityofthings.com

The following table summarizes the general influence of halogenation on key molecular properties of benzamides:

PropertyInfluence of Halogenation
Lipophilicity Generally increases with the size of the halogen atom (I > Br > Cl > F).
Electronegativity Halogens withdraw electron density from the aromatic ring, affecting pKa and reactivity.
Molecular Size Increases with the size of the halogen, impacting steric interactions and binding site occupancy.
Intermolecular Interactions Can participate in hydrogen bonding and halogen bonding, influencing crystal packing and protein-ligand interactions.
Metabolic Stability C-F bonds are particularly strong, often leading to increased metabolic stability.

Positioning of 2-Amino-4-chloro-6-fluorobenzamide within the Halogenated Benzamide Class

While specific research on this compound is not extensively documented in publicly available literature, its position within the halogenated benzamide class can be inferred from the individual contributions of its substituents. The benzamide core provides the fundamental structural framework. The 2-amino group is a strong electron-donating group, which can influence the basicity of the molecule and participate in hydrogen bonding. The 4-chloro and 6-fluoro substituents are electron-withdrawing halogens that are expected to significantly impact the compound's physicochemical properties. The chlorine atom at the 4-position and the fluorine atom at the 6-position will likely enhance lipophilicity and metabolic stability, respectively. The combination of these functional groups suggests that this compound is a promising scaffold for further chemical exploration and drug discovery. The synthesis of related compounds, such as 2-amino-4-chlorobenzamide, has been reported, indicating the chemical feasibility of this substitution pattern. biosynth.comsigmaaldrich.com

Historical Perspectives and Evolution of Fluorinated and Chlorinated Benzamide Research

The exploration of halogenated organic compounds has a rich history. The first synthesis of benzamide itself dates back to 1833 by Friedrich Wöhler. pharmaguideline.com However, it wasn't until the 20th century that the systematic investigation of halogenated benzamides and their potential applications began to flourish.

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century with the development of new fluorinating agents. nih.gov This opened the door for the synthesis of a vast number of fluorinated compounds, including fluorinated benzamides, which were found to possess unique biological properties. The strong carbon-fluorine bond often imparts metabolic stability, making these compounds attractive candidates for pharmaceutical development.

Similarly, chlorinated benzamides have a long history in medicinal chemistry. The inclusion of chlorine can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes. A notable example of a chlorinated benzamide derivative is Sulpiride, a psychiatric medication. carewellpharma.in Research into chlorinated and fluorinated benzamides continues to be an active area, with a focus on developing new therapeutic agents with improved efficacy and selectivity. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUQFTOEORJHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296942
Record name 2-Amino-4-chloro-6-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940054-52-4
Record name 2-Amino-4-chloro-6-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940054-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-6-fluorobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID901296942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 4 Chloro 6 Fluorobenzamide

Established Synthetic Routes to Substituted Benzamides

The construction of the benzamide (B126) core and the introduction of halogen substituents are fundamental steps in the synthesis of halogenated benzamides. These transformations are achieved through a variety of well-established reactions.

Amidation Reactions for Benzamide Core Construction

The formation of an amide bond is one of the most important reactions in organic chemistry, given the prevalence of this functional group in biologically active molecules and materials. researchgate.net Traditional methods for constructing the benzamide core often involve the coupling of a carboxylic acid with an amine. researchgate.net This process typically requires the activation of the carboxylic acid to facilitate the reaction. researchgate.netucl.ac.uk

Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). ucl.ac.uk While effective, these stoichiometric reagents generate significant waste. catalyticamidation.info

Catalytic direct amidation, which forms the amide bond directly from a carboxylic acid and an amine with the removal of water, represents a more atom-economical approach. dur.ac.uk Boronic acids have emerged as effective catalysts for this transformation, often requiring conditions that remove water, such as azeotropic distillation or the use of molecular sieves. ucl.ac.ukacs.org Alternative catalytic systems, including those based on palladium for the carbonylative amidation of aryl halides, provide another route to benzamides. ucl.ac.uk

Reagent/CatalystDescriptionReference
EDC, HATUStoichiometric coupling agents for amide bond formation. ucl.ac.uk
Boronic AcidsCatalysts for direct amidation of carboxylic acids and amines. ucl.ac.ukacs.org
Palladium CatalystsUsed in carbonylative amidation of aryl halides. ucl.ac.uk

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution is a cornerstone of arene functionalization and a primary method for introducing halogen atoms onto a benzene (B151609) ring. masterorganicchemistry.comwikipedia.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to activate the halogen, making it a more potent electrophile. masterorganicchemistry.comyoutube.com The aromatic ring then attacks the activated halogen, leading to a temporary loss of aromaticity, which is restored by deprotonation. masterorganicchemistry.comyoutube.com

Iodination can be achieved with molecular iodine in the presence of an oxidizing agent. masterorganicchemistry.com The introduction of fluorine via direct fluorination with F₂ is highly exothermic and difficult to control, often leading to mixtures of products. wikipedia.orgscribd.com Therefore, indirect methods are generally preferred for fluorination.

Direct Fluorination Approaches in Benzamide Synthesis

Direct fluorination of aromatic rings is challenging due to the high reactivity of elemental fluorine. scribd.com However, methods for the direct introduction of fluorine have been developed. N-fluorobenzenesulfonimide (NFSI) is an electrophilic fluorinating agent that can be used for the direct fluorination of C-H bonds in certain heterocyclic systems, a process that can be relevant to complex benzamide synthesis. nih.govresearchgate.net Another approach involves the use of N-F reagents like Selectfluor. wikipedia.org

A classic indirect method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. scribd.comwikipedia.orgscienceinfo.com This reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). scribd.comwikipedia.orgchemistrylearner.com This method is often the preferred route for producing fluoroarenes on an industrial scale. cas.cn Innovations to the Balz-Schiemann reaction include the use of different counterions and carrying out the diazotization with nitrosonium salts to avoid isolation of the potentially explosive diazonium intermediate. wikipedia.org

MethodDescriptionReagentsReference
Balz-Schiemann ReactionConversion of an aromatic amine to an aryl fluoride via a diazonium salt.NaNO₂, HBF₄ scribd.comwikipedia.orgscienceinfo.com
Electrophilic FluorinationDirect introduction of fluorine using an electrophilic fluorine source.N-Fluorobenzenesulfonimide (NFSI) nih.govresearchgate.net

Targeted Synthesis of 2-Amino-4-chloro-6-fluorobenzamide

The synthesis of a polysubstituted benzamide like this compound requires careful planning of the reaction sequence to ensure correct regiochemistry of the substituents.

Multi-step Synthetic Sequences for Complex Halogenated Benzamides

A plausible multi-step synthesis for a complex halogenated benzamide would likely involve a sequence of reactions to introduce the functional groups in a controlled manner. youtube.comlibretexts.org For this compound, a synthetic strategy could begin with a suitably substituted aniline (B41778) or benzoic acid derivative.

For instance, starting from an aniline, the amino group can direct the positions of subsequent electrophilic substitutions. The Sandmeyer reaction is a powerful tool for converting an aryl amine into an aryl halide via a diazonium salt intermediate, using copper(I) halides as catalysts. nih.govwikipedia.org This reaction could be employed to introduce the chloro substituent. nih.gov The Balz-Schiemann reaction, as previously mentioned, would be the method of choice for introducing the fluorine atom. wikipedia.orgchemistrylearner.com

The amide functionality can be introduced at various stages. For example, a substituted benzoic acid can be converted to its acid chloride and then reacted with ammonia (B1221849) or an ammonia equivalent. Alternatively, a nitrile group on the aromatic ring can be hydrolyzed to a primary amide. A patent describes the preparation of fluorobenzamide compounds from halogenated benzonitriles, where a halogen exchange reaction is followed by hydrolysis of the nitrile. google.com

A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide has been reported starting from 2-fluoro-4-nitrotoluene. researchgate.net This involves oxidation of the methyl group to a carboxylic acid, followed by chlorination and amination to form the amide, and finally, reduction of the nitro group to an amine. researchgate.net This highlights a common strategy of using a nitro group as a precursor to an amino group.

One-Pot Synthesis Strategies for Halogenated Benzamide Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. mdpi.comrsc.orgrasayanjournal.co.in For the synthesis of halogenated benzamides, a one-pot approach could integrate several key transformations.

For example, a one-pot procedure could involve the in-situ generation of a diazonium salt from an aniline, followed by a Sandmeyer or Balz-Schiemann reaction. acs.orgnih.gov Recent advancements have described electrochemical strategies for the Sandmeyer reaction that can be performed in a one-pot fashion starting directly from anilines. nih.gov

Novel Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel strategies for preparing halogenated benzamides like this compound.

Development of Efficient and Environmentally Benign Pathways

Green chemistry principles are increasingly being applied to the synthesis of complex molecules. This involves the use of less hazardous solvents, renewable starting materials, and processes that minimize waste. For the synthesis of this compound, this could involve exploring water-based reaction media or solvent-free conditions. The use of catalysts that can be easily recovered and reused is also a key aspect of green chemistry.

Catalytic C-H Functionalization for Directed Halogenation

A promising and modern approach to introducing halogen atoms into a benzene ring is through catalytic C-H functionalization. This method allows for the direct replacement of a hydrogen atom with a halogen, often with high regioselectivity. Transition metals like palladium and ruthenium are commonly used as catalysts in these reactions. rsc.orgnih.gov

For example, palladium-catalyzed C-H halogenation has been shown to be highly selective for the ortho position (the position next to an existing substituent) on a benzene ring. nih.gov This is particularly useful for synthesizing specifically substituted benzamides. The choice of catalyst and directing group can influence which C-H bond is functionalized, offering a powerful tool for controlling the final product's structure. beilstein-journals.org

Ruthenium-catalyzed reactions have also been developed for the ortho-C–H halogenation of benzamides, providing a highly selective method for introducing bromine and iodine atoms. rsc.orgresearchgate.net These reactions are often tolerant of a wide range of functional groups, making them versatile for synthesizing complex molecules. researchgate.net

Table 2: Comparison of Catalytic Systems for C-H Halogenation

Catalyst System Halogen Key Features Reference
Palladium(II) acetate (B1210297) / N-X-succinimide Cl, Br, I High ortho-selectivity nih.gov
Tris(ruthenium) dodecacarbonyl / Silver(I) carboxylate Br, I High selectivity, tolerates various functional groups rsc.orgresearchgate.net

Mechanochemical Synthesis Techniques for Halogenated Benzamides

Mechanochemistry is an emerging area of synthesis that uses mechanical force, such as grinding or milling, to drive chemical reactions. youtube.com This technique often eliminates the need for solvents, which is a major advantage from a green chemistry perspective. youtube.com

Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding balls and shaken at high speeds. youtube.com The collisions between the balls, reactants, and the jar walls provide the energy needed for the reaction to occur. This method has been successfully applied to the synthesis of various amides, including those with halogen substituents. acs.orgnih.gov

Mechanochemical synthesis can offer several advantages over traditional solution-based methods, including shorter reaction times, milder reaction conditions, and reduced waste. nih.gov For instance, some amide syntheses that take hours in solution can be completed in minutes using a ball mill. nih.gov The development of mechanochemical methods for the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 6 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering precise information about the chemical environment of magnetically active nuclei. For 2-Amino-4-chloro-6-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR studies are pivotal in assigning the positions of protons, carbon atoms, and the fluorine substituent on the benzamide (B126) scaffold.

Proton NMR (¹H NMR) Analysis of Chemical Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, environment, and connectivity of protons within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amide and amine group protons are observed. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino group and the electron-withdrawing chloro, fluoro, and benzamide groups.

The aromatic region of the spectrum is expected to show two distinct signals for the two aromatic protons. The proton at the C-3 position and the proton at the C-5 position will exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atom and with each other. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Detailed analysis of coupling patterns, such as ortho-, meta-, and para-couplings, as well as couplings to the fluorine atom, allows for the unambiguous assignment of each proton to its specific position on the aromatic ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them.

The carbonyl carbon of the amide group is characteristically found at the downfield end of the spectrum, typically in the range of 160-180 ppm. The aromatic carbons will appear in the approximate range of 100-160 ppm. The carbons directly bonded to the electronegative substituents (amino, chloro, and fluoro groups) will experience significant shifts. Specifically, the carbon bearing the fluorine atom (C-6) will exhibit a large C-F coupling constant, which is a definitive diagnostic feature. The assignments of the quaternary carbons (C-1, C-2, C-4, and C-6) and the protonated carbons (C-3 and C-5) can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Assignment Chemical Shift (δ) ppm (Predicted)
C=O165-175
C-1120-130
C-2 (C-NH₂)145-155
C-3110-120
C-4 (C-Cl)130-140
C-5115-125
C-6 (C-F)155-165 (with large ¹JCF)

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Substituents

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons (³JHF) will result in a splitting of the ¹⁹F signal, typically a doublet of doublets, confirming its position at C-6 and its proximity to the protons at C-5 and C-1 (if present).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopic Analysis of Amide and Halogen Vibrations

The IR spectrum of this compound provides a unique fingerprint of its functional groups. Key vibrational bands confirm the presence of the amide and amino groups, as well as the carbon-halogen bonds.

The N-H stretching vibrations of the primary amine (-NH₂) and the amide (-CONH₂) groups are expected to appear as two or more bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, characteristic band typically observed between 1630 and 1690 cm⁻¹. The N-H bending vibrations of the amide II band usually appear around 1550-1640 cm⁻¹.

The presence of the halogen substituents is also reflected in the IR spectrum. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, appear in the 650-900 cm⁻¹ range.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500
Amide (-CONH₂)N-H Stretch3100-3300
Amide (-CONH₂)C=O Stretch1630-1690
Amide (-CONH₂)N-H Bend (Amide II)1550-1640
AromaticC-H Stretch>3000
AromaticC=C Stretch1400-1600
Carbon-FluorineC-F Stretch1000-1400
Carbon-ChlorineC-Cl Stretch600-800

Complementary Raman Spectroscopic Studies for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. For this compound, the Raman spectrum can be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Symmetric vibrations and vibrations of non-polar bonds, such as the C=C stretching vibrations of the aromatic ring, often produce strong signals in the Raman spectrum. The C-Cl and C-F stretching vibrations are also typically Raman active. The combination of IR and Raman data provides a more complete vibrational analysis, strengthening the structural confirmation and providing a detailed molecular fingerprint of the compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone technique for the determination of a compound's molecular weight and the elucidation of its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₆ClFN₂O, the nominal molecular weight is 188.59 g/mol . biosynth.com

The fragmentation of benzamides in mass spectrometry typically involves characteristic cleavage patterns. A common fragmentation pathway for benzamides is the loss of the amino group (NH₂), leading to the formation of a stable benzoyl cation. researchgate.net For halogenated aromatic compounds, the principal fragmentation often involves the loss of the halogen atom or the corresponding hydrogen halide (HX). miamioh.edu In the case of this compound, fragmentation would be expected to involve the loss of chlorine, fluorine, or the amino group, as well as combinations thereof.

A plausible fragmentation pathway, by analogy with related structures, would involve the initial loss of the amide group (-CONH₂) to form a fragment ion, followed by the sequential loss of the halogen atoms. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation mode for carbonyl compounds. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While specific HRMS data for this compound is not publicly available, the theoretical exact mass can be calculated. For the molecular formula C₇H₆ClFN₂O, the expected monoisotopic mass would be determined with high precision, allowing for its differentiation from other compounds with the same nominal mass but different elemental compositions. For instance, a related compound, 2-chloro-6-fluorobenzamide, has a calculated exact mass of 173.0043696 Da. nih.gov

The presence of chlorine in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak. This distinctive 3:1 ratio is a clear indicator of the presence of a single chlorine atom in the molecule. miamioh.edu Fluorine, in contrast, is monoisotopic (¹⁹F), and therefore does not contribute to a characteristic isotopic pattern.

Interactive Data Table: Predicted Mass Spectrometry Data

ParameterPredicted Value for this compound
Molecular Formula C₇H₆ClFN₂O
Nominal Mass 188 u
Molecular Weight 188.59 g/mol biosynth.com
Key Isotopic Peaks [M]⁺ and [M+2]⁺
Expected Isotopic Ratio ~3:1

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of closely related structures provides significant insight into its likely solid-state conformation and packing.

Single crystal X-ray diffraction is a powerful technique for elucidating the detailed network of intermolecular interactions within a crystal lattice. nih.gov For substituted benzamides, hydrogen bonding is a dominant feature, often involving the amide N-H and carbonyl oxygen atoms. iucr.org In a related compound, 2-amino-6-chloro-N-methylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming layers within the crystal structure. nih.gov

Given the presence of the amino group and the amide functionality in this compound, strong N—H⋯O hydrogen bonds are expected to be a primary feature of its crystal packing. Furthermore, the presence of halogen atoms introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The amino group can also participate in hydrogen bonding with neighboring molecules. nih.gov Studies on substituted anilines have shown that the amino group can form hydrogen bonds with polar groups at the interface of molecules. nih.gov

A study of the closely related 2-amino-4-chlorobenzonitrile (B1265954) revealed that N···H/H···N contacts are the most dominant contributors to the total Hirshfeld surfaces, indicating the presence of N–H···N interactions. analis.com.my

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceuticals and other materials. Benzamide itself is a well-known polymorphic compound. mdpi.commdpi.com The different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

For halogenated benzamides, the nature and position of the halogen substituents can significantly influence the crystal packing and the propensity for polymorphism. The introduction of fluorine, for example, has been shown to suppress disorder in benzamide and thiobenzamide (B147508) crystals. acs.org Crystal engineering principles can be applied to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. In the context of halogenated benzamides, this involves leveraging a combination of strong hydrogen bonds and weaker interactions like halogen bonds and π-π stacking to guide the assembly of molecules in the solid state.

Interactive Data Table: Expected Crystallographic Features

FeatureExpected Characteristics for this compound
Primary Intermolecular Interactions N—H⋯O hydrogen bonds, N—H⋯N interactions
Potential Secondary Interactions Halogen bonding (C-Cl···O/N, C-F···O/N), π-π stacking
Likely Supramolecular Motifs Dimeric or catemeric structures formed via hydrogen bonding
Polymorphism Potential Possible, influenced by halogen substitution

Computational and Theoretical Investigations of 2 Amino 4 Chloro 6 Fluorobenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. While specific experimental crystal structure data for 2-Amino-4-chloro-6-fluorobenzamide is not publicly available, computational methods can provide highly accurate predictions of its structural and electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. analis.com.mynih.gov It is widely applied to determine the optimized molecular geometry, vibrational frequencies, and other ground-state properties of molecules. For a molecule like this compound, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation.

This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study on the closely related molecule 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations were used to optimize the molecular geometry based on its single-crystal X-ray data. analis.com.my The results showed excellent agreement between the calculated and experimental values, validating the accuracy of the DFT approach for this class of compounds. Similar calculations for this compound would predict the planarity of the benzene (B151609) ring and the specific orientations of the amino and benzamide (B126) groups, influenced by intramolecular hydrogen bonding and steric effects from the halogen atoms.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Halogenated Benzene Derivative (2-amino-4-chlorobenzonitrile) Data from a DFT study on a similar compound to illustrate typical results.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.415 C6-C1-C2 118.5
C-Cl 1.745 C1-C2-C3 121.2
C-N (amino) 1.369 C2-C3-C4 119.3
C-C≡N 1.432 C-C-Cl 119.5
C≡N 1.146 C-C-N (amino) 121.1

Source: Adapted from SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. analis.com.my

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. wikipedia.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used to study the electronic configuration and energetics of this compound. These calculations provide insights into the total energy, ionization potential, and electron affinity of the molecule. While computationally more intensive than DFT, they can offer a higher level of accuracy for certain properties. For complex biological systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are also employed to balance accuracy and computational cost. nsmindia.in

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the carbonyl group and the nitrogen of the amino group due to their high electronegativity and lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group and the amide N-H are expected to be the most positive regions.

The MEP map for this molecule would thus highlight the carbonyl oxygen as a primary site for hydrogen bonding interactions and the amino group hydrogens as potential hydrogen bond donors. dergipark.org.tr This analysis is crucial for understanding how the molecule interacts with biological targets like enzymes or receptors. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely distributed over the electron-rich amino group and the benzene ring.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the benzamide group and the aromatic ring, influenced by the electron-withdrawing halogen atoms.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Halogen substitution can modulate this gap; for example, studies on other halogenated compounds show that increasing the polarizability of the halogen can influence reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Compound (2-amino-4-chlorobenzonitrile) Data from a DFT study on a similar compound to illustrate typical results.

Parameter Energy (eV)
EHOMO -8.1171
ELUMO -4.6183
Energy Gap (ΔE) 3.4988

Source: Adapted from SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. analis.com.my

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, NBO analysis would quantify hyperconjugative interactions, which are key to molecular stability. Specifically, it would reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between the lone pair of the amino nitrogen (LP(N)) and the π antibonding orbitals of the benzene ring contributes significantly to the molecule's stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their strength. dergipark.org.tr

Conformational Analysis and Torsional Dynamics of Halogenated Benzamide Structures

The presence of rotatable bonds, such as the C-C bond connecting the benzamide group to the ring and the C-N bond of the amino group, means that this compound can exist in different conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles.

For halogenated benzamides, the orientation of the amide group relative to the benzene ring is of particular interest. nih.gov This orientation is influenced by a balance of steric hindrance from the ortho-substituents (the amino and fluoro groups) and potential intramolecular hydrogen bonding between the amide N-H and the ortho-fluoro atom, or between the amino N-H and the carbonyl oxygen. Computational studies can identify the most stable conformer(s) and the energy barriers for rotation between them. This information is critical for understanding the molecule's shape, flexibility, and how it might fit into a specific binding site.

Spectroscopic Property Simulations and Correlations with Experimental Data

Detailed simulations of properties such as IR, Raman, and NMR spectra and their correlation with experimental data are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Specific TD-DFT studies detailing the electronic transitions, absorption wavelengths (λmax), oscillator strengths, and molecular orbital contributions for this compound have not been published.

Advanced Computational Approaches for Structure-Reactivity Relationships

There is no available research applying advanced computational methods to establish structure-reactivity relationships for this compound.

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Chloro 6 Fluorobenzamide

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in 2-Amino-4-chloro-6-fluorobenzamide is a key site for nucleophilic substitution reactions. While the amino group itself is a nucleophile, its reactivity can be modulated to participate in various transformations. For instance, the amino group can be diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can undergo substitution with a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, in what are known as Sandmeyer reactions. This allows for the replacement of the amino group with other functionalities, providing a pathway to a diverse range of substituted benzamides.

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. This reactivity is fundamental in the construction of more complex molecular architectures. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-withdrawing chloro and fluoro groups can decrease the basicity and nucleophilicity of the amino group compared to aniline (B41778).

A study on the nucleophilic character of 2-amino-4-arylthiazoles demonstrated how substituent effects influence reactivity, a principle that can be extended to this compound. cu.edu.eg The reaction kinetics of these compounds with electrophiles are sensitive to the electronic nature of the substituents on the aromatic ring. cu.edu.eg

Acylation Reactions for the Formation of Amide Derivatives

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. google.com This reaction is a common strategy to introduce a variety of functional groups and to modify the electronic and steric properties of the molecule. Acylation can also serve as a protective strategy for the amino group, reducing its reactivity towards electrophiles and oxidizing agents. google.com

The reactivity of the amino group in acylation is influenced by the electronic environment of the benzene (B151609) ring. The electron-withdrawing nature of the chloro and fluoro substituents can reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to unsubstituted anilines. However, the reaction is generally efficient and provides a straightforward method for derivatization.

A common procedure for the acylation of anilines involves reacting the amine with an acylating agent, such as acetic anhydride, often in the presence of a base like sodium acetate (B1210297) to neutralize the acid byproduct. google.com This methodology is broadly applicable to substituted anilines and can be adapted for this compound.

Cycloaddition Reactions in the Construction of Complex Molecular Scaffolds

The aromatic ring of this compound, while generally participating in substitution rather than addition reactions, can be involved in cycloaddition processes under specific conditions, particularly when transformed into a suitable reactive intermediate. For instance, the generation of an aryne from a di-halo-substituted benzene ring is a known strategy to initiate cycloaddition reactions. While not directly applicable to the starting material, derivatization to introduce a suitable leaving group ortho to a halogen could open this pathway.

More relevant are cycloaddition reactions involving the functional groups attached to the benzene ring. For example, if the amino group is converted into an azide, it can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles. Similarly, conversion of the amide to a nitrile oxide would allow for [3+2] cycloadditions.

A novel approach for the construction of 2-aminobenzofurans involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides. nih.govmdpi.com While this specific reaction may not be directly applicable, it highlights the potential for developing cycloaddition strategies by transforming the existing functional groups of this compound into reactive dipoles or dienophiles. The field of ynamide cycloadditions also presents opportunities for constructing diverse heterocyclic systems. libretexts.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, with the regioselectivity being dictated by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The chlorine atom is also a deactivating ortho-, para-director. The amide group is a deactivating meta-director.

The directing effects of these groups are a combination of inductive and resonance effects. The amino group strongly activates the ring towards electrophilic attack at the positions ortho and para to it. The halogens are deactivating due to their inductive electron withdrawal but direct ortho- and para- due to resonance electron donation.

Given the substitution pattern of this compound (amino at C2, chloro at C4, and fluoro at C6), the positions for further electrophilic substitution are sterically and electronically influenced. The most likely positions for substitution would be C3 and C5, which are ortho and para to the activating amino group. However, the steric hindrance from the adjacent substituents and the deactivating effect of the halogens will play a significant role. To control the regioselectivity and to prevent unwanted side reactions, the amino group is often protected via acylation, which transforms it into a less activating, ortho-, para-directing acetamido group. masterorganicchemistry.com

Substituent Position Activating/Deactivating Directing Effect
-NH2C2ActivatingOrtho, Para
-ClC4DeactivatingOrtho, Para
-FC6DeactivatingOrtho, Para
-C(O)NH2C1DeactivatingMeta

Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles.

In this compound, both the amide and the amino groups can potentially act as DMGs. The amide group is a well-established and powerful DMG. semanticscholar.orgnih.gov Deprotonation would be expected to occur at the position ortho to the amide, which is C6, already substituted with a fluorine atom. However, the amino group, especially after protection as a carbamate, can also direct metalation.

The interplay between the different directing groups and the existing substituents makes the outcome of DoM on this specific molecule complex. The chloro and fluoro substituents can also influence the acidity of the ring protons. It is known that for chloro and fluoro-substituted arenes, directed lithiation can occur without halogen-metal exchange. nih.gov The regioselectivity would need to be determined empirically, but DoM offers a highly predictable and regioselective method for introducing a wide range of functional groups onto the aromatic ring that might be difficult to install via traditional EAS reactions.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chloro and fluoro substituents on the benzene ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.net This differential reactivity could allow for selective functionalization at the C4 position.

Suzuki Coupling: This reaction would involve the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. This could be used to introduce a secondary or tertiary amine at the C4 position.

Heck Coupling: This reaction would enable the formation of a C-C bond by coupling the aryl halide with an alkene.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these reactions. The presence of the amino and amide groups can influence the catalytic cycle, and optimization of the reaction parameters would be necessary.

Reaction Bond Formed Reactants Potential Site of Reaction
Suzuki CouplingC-COrganoboron reagentC4 (C-Cl)
Buchwald-Hartwig AminationC-NAmineC4 (C-Cl)
Heck CouplingC-CAlkeneC4 (C-Cl)

Strategies for Introducing Additional Halogen Substituents and Diverse Functional Groups

The introduction of additional halogen substituents onto the this compound scaffold can be achieved through electrophilic halogenation. The regioselectivity of this reaction is governed by the directing effects of the existing substituents, as discussed in the electrophilic aromatic substitution section. The powerful activating effect of the amino group would likely direct incoming halogens to the available ortho and para positions (C3 and C5). To achieve selective monohalogenation, careful control of the reaction conditions and the use of a suitable protecting group for the amine would be necessary.

Beyond halogenation, a wide array of functional groups can be introduced by leveraging the reactivity of the existing functionalities. As previously mentioned, the amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles. The amide group can be hydrolyzed to a carboxylic acid, which can then be converted to esters, acid chlorides, or other carbonyl derivatives. The chloro group can be displaced via nucleophilic aromatic substitution, particularly if the ring is further activated by electron-withdrawing groups, or through transition metal-catalyzed processes. These transformations significantly expand the synthetic utility of this compound as a building block for more complex molecules.

Applications of 2 Amino 4 Chloro 6 Fluorobenzamide in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Syntheses

The strategic placement of reactive sites on 2-amino-4-chloro-6-fluorobenzamide makes it a valuable intermediate in the synthesis of more elaborate molecules. The amino group and the amide can participate in various coupling reactions, while the halogen atoms provide sites for nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of different functional groups.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound is an important precursor for their synthesis. For instance, related aminobenzamides and aminobenzonitriles are widely used to construct quinazoline-based structures. The synthesis of bioactive 4-amino-quinazolines often begins with 2-aminobenzonitriles, which undergo cyclization reactions. scielo.br Similarly, 2-amino-4-bromo-6-fluorobenzaldehyde (B2409249) can be reacted with diguanidinium carbonate to yield 7-bromo-5-fluoroquinazolin-2-amine, an intermediate for further functionalization. scielo.br These established pathways highlight the utility of the aminobenzamide core in creating diverse heterocyclic systems like quinazolines, which are known to possess a wide range of biological activities, including anticancer and antimalarial properties. scielo.brnih.gov The benzimidazole (B57391) scaffold, another "privileged" structure in drug discovery, is also accessible from precursors containing an ortho-phenylenediamine (OPDA) moiety, which can be conceptually related to the aminobenzamide structure. nih.govcolab.wsnih.govresearchgate.net

Precursor for Complex Fluorinated and Chlorinated Aromatic Systems

The presence of both fluorine and chlorine atoms makes this compound an ideal starting material for building intricate aromatic systems with tailored electronic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govacs.org This compound has been instrumental in the development of novel, non-phthalimide binders for Cereblon (CRBN), a substrate receptor for an E3 ubiquitin ligase. nih.govacs.org In this context, the benzamide (B126) core serves as a stable anchor, and the strategic halogenation influences ligand affinity and selectivity. nih.govacs.org The synthesis of these complex molecules often involves a sequence of reactions, including amide bond formation and nucleophilic aromatic substitution (SNAr), to generate potent degraders of proteins like BRD4 and HDAC6. nih.gov

Scaffold for Novel Molecular Architectures and Functional Materials

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of new compounds. The rigid, yet modifiable, structure of this compound makes it an excellent scaffold for exploring new chemical space.

Design and Synthesis of Benzamide-Based Scaffolds in Medicinal Chemistry Research

Benzamide-based scaffolds are prevalent in drug discovery due to their ability to form key interactions, such as hydrogen bonds, with biological targets. nih.govnih.gov The 2-aminobenzamide (B116534) substructure is particularly significant as a zinc-binding group in histone deacetylase (HDAC) inhibitors. The design of novel therapeutics often leverages this core.

A notable application is in the creation of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. Researchers have developed novel benzamide-type Cereblon binders to overcome the instability of traditional immunomodulatory imide drugs (IMiDs). nih.govacs.org The fluorinated benzamide derivatives, in particular, showed increased binding affinity for CRBN. nih.govacs.org This work led to conformationally locked benzamide derivatives that mimic natural degrons and exhibit enhanced chemical stability and selectivity. nih.gov

Benzamide-Based Scaffold ApplicationTarget ClassKey Design FeatureReference
Cereblon (CRBN) Binders for PROTACsE3 Ligase LigandsFluorinated benzamide core for enhanced affinity and stability. nih.govacs.org
HDAC InhibitorsEnzyme Inhibitors2-aminobenzamide as a zinc-binding group.
Anticancer AgentsVarious (e.g., Kinases, Tubulin)Hybridization with other pharmacophores like benzimidazole. nih.gov

Development of Functionalized Materials Utilizing Benzamide Cores

Beyond medicinal chemistry, benzamide cores contribute to the development of functional materials. While specific examples utilizing this compound are emerging, the general benzamide structure is valued for its synthetic accessibility and the directional interactions facilitated by its amide group. These properties are harnessed in supramolecular chemistry and materials science to create ordered assemblies. The principles used in designing highly specific biological ligands, such as the stable and selective benzamide-based CRBN binders, can be adapted for creating materials with specific recognition or catalytic properties. nih.gov The development of these functionalized materials often relies on the same synthetic transformations used in drug discovery, such as SNAr and cross-coupling reactions, to append desired functionalities onto the benzamide core. lboro.ac.uk

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of environmentally benign and efficient synthetic routes for 2-Amino-4-chloro-6-fluorobenzamide is a primary area for future research. Traditional methods for creating benzamide (B126) derivatives often involve multiple steps and the use of hazardous reagents. mdpi.com Future work will focus on applying green chemistry principles to overcome these limitations. ncfinternational.it Key strategies include:

Biocatalysis: The use of enzymes or whole-cell systems can offer high selectivity under mild conditions, utilizing green reaction media like water and avoiding contamination with trace metals. mdpi.com

Green Solvents: Replacing conventional organic solvents with more sustainable alternatives such as water, glycerol, or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. mdpi.comispe.org

Process Intensification: Techniques like one-pot synthesis, multicomponent reactions (MCRs), and continuous flow synthesis can improve atom economy, reduce waste, and decrease energy consumption. ispe.orgnih.gov These approaches streamline the manufacturing process by minimizing intermediate isolation steps. ncfinternational.it

The goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, thereby reducing waste and production costs. ispe.orginstituteofsustainabilitystudies.com

Integration of Advanced Spectroscopic Techniques for In-Situ and Real-Time Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound requires advanced analytical methods. In-situ and operando spectroscopic techniques are crucial for monitoring reactions in real-time, providing insights into transient intermediates and the catalyst's state under actual operating conditions. youtube.com

Future research could employ a range of these techniques:

Infrared (IR) Spectroscopy: Techniques like FT-IR can monitor changes in chemical bonding, allowing for the tracking of reactant consumption and product formation as the reaction progresses. youtube.comoptica.orgfrontiersin.org

X-ray Spectroscopy: Methods such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic structure and composition of catalysts and intermediates. frontiersin.org

Hyphenated Techniques: Combining electro-analytical tools with spectroscopy allows for the identification of compositional and structural changes at the electrode-electrolyte interface during electrochemical reactions. frontiersin.org

The application of these advanced methods will facilitate the optimization of reaction conditions and the development of more efficient catalytic systems for the synthesis of this and related compounds. nih.govacs.org

Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication in Synthesis
In-situ FT-IR SpectroscopyChanges in chemical bonds, concentration of reactants and products. optica.orgfrontiersin.orgReal-time monitoring of amide bond formation.
X-ray Photoelectron Spectroscopy (XPS)Surface composition and electronic states of catalysts. frontiersin.orgCharacterizing catalyst surfaces before and after reaction.
X-ray Absorption Spectroscopy (XAS)Local atomic structure and oxidation state of catalytic sites. frontiersin.orgProbing changes in the active sites of catalysts during reaction.
Raman SpectroscopyVibrational modes, complementary to IR, especially for aqueous systems.Monitoring reactions in green solvents like water.

Application of Machine Learning and Artificial Intelligence in Computational Predictions and Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways from scratch. aimlic.commedium.com

For this compound, AI and ML can be applied to:

Retrosynthetic Analysis: AI algorithms can propose efficient synthetic routes by working backward from the target molecule. chemistryviews.org

Reaction Prediction: ML models, trained on extensive reaction databases, can predict the likely products of a given set of reactants and reagents, accelerating the discovery of new transformations. acs.orgnih.gov

Property Prediction: Computational models can forecast the physicochemical and biological properties of novel derivatives, helping to prioritize which compounds to synthesize. acs.org

Development of Unconventional Derivatization Strategies for Accessing Underexplored Chemical Space

The concept of "chemical space" refers to the vast number of potential small molecules that could be created. acs.org Exploring this space is crucial for discovering novel compounds with desired properties for applications in drug discovery and materials science. nih.govnih.gov Starting from the this compound scaffold, future research can focus on creating libraries of new derivatives through unconventional strategies.

This involves moving beyond simple modifications and employing innovative reactions to access novel molecular architectures. rsc.org By systematically combining different building blocks and reaction rules, it's possible to generate vast virtual libraries of synthetically accessible molecules. youtube.com Computational screening of these virtual libraries can then identify the most promising candidates for physical synthesis and testing, saving significant time and resources. acs.orgnih.gov This approach allows researchers to navigate a much broader and deeper area of chemical space than would be possible through traditional, intuition-based synthesis alone. nih.gov

Investigation into Unique Reactivity Profiles Induced by Halogen Substituents

The reactivity of the aromatic ring in this compound is significantly influenced by its three substituents: an amino group (-NH2), a chloro group (-Cl), and a fluoro group (-F). Understanding the interplay of their electronic effects is key to predicting the compound's behavior in chemical reactions.

Activating and Deactivating Effects: The amino group is a strong activating group, meaning it donates electron density to the ring, making it more reactive towards electrophilic substitution. msu.edulibretexts.org Conversely, halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring. libretexts.orgmsu.edumasterorganicchemistry.com

Directing Effects: Despite being deactivators, halogens are ortho-, para-directors. This is because their lone pairs can donate electron density through resonance, which stabilizes the intermediate carbocations at the ortho and para positions. libretexts.orglibretexts.org The amino group is also a strong ortho-, para-director.

Future research will aim to precisely quantify the combined influence of the chloro and fluoro substituents on the reactivity of the benzamide ring. This includes studying how these halogens modulate the strong activating effect of the amino group and direct the regioselectivity of further functionalization reactions. The unique electronic environment created by the fluorine and chlorine atoms could lead to unexpected reactivity profiles, opening avenues for novel chemical transformations. libretexts.orgnih.gov

Influence of Substituents on Aromatic Ring Reactivity

SubstituentEffect on ReactivityDirecting EffectDominant Electronic Effect
-NH₂ (Amino)ActivatingOrtho, ParaResonance (Donating)
-F, -Cl (Halogens)DeactivatingOrtho, ParaInductive (Withdrawing) > Resonance (Donating) libretexts.org
-CONH₂ (Amide)DeactivatingMetaInductive and Resonance (Withdrawing)

Expansion of Applications in Emerging Areas of Organic and Materials Chemistry

Benzamide derivatives are versatile compounds with a wide array of applications, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net While the specific applications of this compound are not yet widely established, its structure suggests significant potential.

Future research could explore its use as:

A Building Block in Organic Synthesis: The compound's functional groups (amino, chloro, fluoro, amide) provide multiple handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules. researchgate.netacs.org

A Scaffold for Bioactive Compounds: Benzamides are a common feature in many pharmaceuticals. researchgate.net The unique substitution pattern of this molecule could be exploited to design novel candidates for drug discovery programs. science.gov

Components in Functional Materials: The presence of fluorine can impart unique properties, such as altered electronic characteristics and thermal stability. This could make derivatives of this compound suitable for use in organic electronics or advanced polymers. nih.gov The development of novel benzamide-based frameworks, such as azepinones, highlights the structural diversity that can be achieved from these starting materials. science.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-chloro-6-fluorobenzamide in laboratory settings?

  • Methodology :

  • Start with halogenated benzaldehyde intermediates (e.g., 4-chloro-2-fluorobenzaldehyde, CAS RN 61072-56-8) as precursors .
  • Employ nucleophilic substitution reactions, followed by condensation with amines under controlled pH (6–7) and temperature (60–80°C) to introduce the amino group .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization in ethanol/water mixtures .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodology :

  • Use recrystallization with ethanol/water (1:1 v/v) at 50°C, leveraging solubility differences of halogenated benzamides .
  • For trace impurities, employ silica-gel column chromatography with ethyl acetate/hexane (3:7) as the mobile phase .
  • Validate purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., fluorine at C6, chlorine at C4) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for amide (1650–1680 cm1^{-1}) and aromatic C–F (1220–1280 cm1^{-1}) bonds .
  • X-ray Crystallography : Resolve crystal structure to confirm planarity and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., electrophilic C4 chlorine) .
  • Compare predicted reaction pathways (e.g., SNAr mechanisms) with experimental kinetic data to validate computational models .

Q. How should researchers address contradictions in solubility data between theoretical predictions and experimental observations?

  • Methodology :

  • Perform Hansen solubility parameter (HSP) analysis to reconcile discrepancies caused by solvent polarity or hydrogen-bonding capacity .
  • Validate experimentally using dynamic light scattering (DLS) to detect aggregation in non-polar solvents like hexane .

Q. What mechanistic studies elucidate the role of the fluorine substituent in this compound’s bioactivity?

  • Methodology :

  • Conduct kinetic isotope effect (KIE) studies using 19F^{19}F-labeled analogs to track fluorine’s electronic effects on enzyme binding .
  • Compare bioactivity with analogs lacking the fluorine substituent (e.g., 2-Amino-4-chlorobenzamide) to isolate its contribution .

Data-Driven Research Considerations

Q. How can researchers resolve conflicting spectral data (e.g., 1H^1H-NMR splitting patterns) for this compound derivatives?

  • Methodology :

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies .
  • Use 2D-COSY and NOESY experiments to confirm coupling constants and spatial proximity of substituents .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) across pH 2–10, monitoring degradation via LC-MS .
  • Identify degradation products (e.g., hydrolyzed amides) and adjust buffer systems (e.g., phosphate buffers for pH 7–9) to enhance shelf-life .

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-chloro-6-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-fluorobenzamide

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